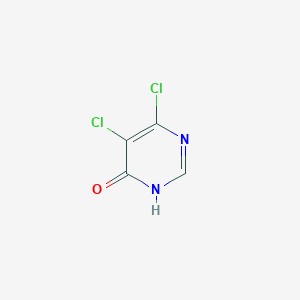![molecular formula C15H22N4O B1418259 N-(2-Methoxyethyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine CAS No. 1171004-09-3](/img/structure/B1418259.png)
N-(2-Methoxyethyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Descripción general
Descripción
The compound seems to be a complex organic molecule that likely contains a piperidine ring and a quinoxaline ring, connected in a spiro configuration . The “N-(2-Methoxyethyl)” part suggests that a methoxyethyl group is attached to a nitrogen atom, possibly in the piperidine ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium have been synthesized through alkylation of secondary and tertiary amines and anion exchange . Another related compound, 2’-O-(2-methoxyethyl) oligonucleotide, has been synthesized using reversible addition fragmentation transfer (RAFT) polymerization .Aplicaciones Científicas De Investigación
Antisense Oligonucleotides
This compound has potential applications in the development of antisense oligonucleotides, which are short DNA or RNA molecules designed to bind to specific mRNA sequences, thereby inhibiting gene expression. This approach can be used to silence disease-causing genes .
Pharmacokinetic Modulation
The compound may be used to modify the pharmacokinetic properties of pharmaceutical agents, such as absorption, distribution, metabolism, and elimination, enhancing their therapeutic efficacy and safety profiles .
Anticancer Agents
Piperidine derivatives, including those with the quinoxaline moiety, have shown promise as anticancer agents. They may interfere with cancer cell proliferation and could be used in targeted cancer therapies .
Antiviral Therapeutics
The structural features of this compound suggest potential use in antiviral therapies. Piperidine derivatives have been utilized in the treatment of viral infections, and this compound could contribute to the development of new antiviral drugs .
Neuroprotective Treatments
Due to its piperidine core, the compound might serve as a neuroprotective agent. Piperidine-based compounds have been explored for their potential in treating neurodegenerative diseases like Alzheimer’s .
Analgesic and Anti-inflammatory
The compound’s structure is conducive to analgesic and anti-inflammatory applications. Piperidine derivatives are known to exhibit pain-relieving and inflammation-reducing properties, which could be harnessed in new medications .
Antimicrobial and Antifungal
The compound could be applied in the development of antimicrobial and antifungal agents. Its piperidine and quinoxaline components may contribute to the inhibition of microbial and fungal growth .
Anticoagulant Usage
Lastly, the compound may have applications as an anticoagulant. Piperidine derivatives have been studied for their potential to prevent blood clots, which is critical in cardiovascular disease management .
Propiedades
IUPAC Name |
N-(2-methoxyethyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-20-11-10-17-14-15(6-8-16-9-7-15)19-13-5-3-2-4-12(13)18-14/h2-5,16,19H,6-11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKOROQLGIVSHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN=C1C2(CCNCC2)NC3=CC=CC=C3N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyethyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B1418176.png)
![3-(4-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418177.png)
![7-Aminopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1418179.png)



![5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime](/img/structure/B1418187.png)


![7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418191.png)
![methyl [(4E)-5-oxo-1-phenyl-4-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1418194.png)
![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1418195.png)

